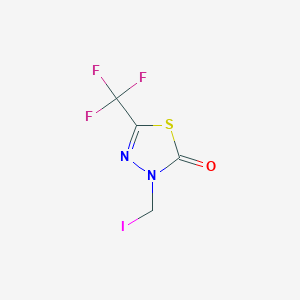
3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The presence of the iodomethyl and trifluoromethyl groups in this compound makes it particularly interesting for various chemical applications due to their unique electronic and steric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of thiadiazole precursors using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often require the use of solvents like acetone or acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity 3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form thiols or thioethers.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide, amines, and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions . Reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include substituted thiadiazoles, sulfoxides, sulfones, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one involves its interaction with molecular targets through its iodomethyl and trifluoromethyl groups. These groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals interactions, and covalent bonding with target molecules . The pathways involved in these interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
- 3-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
- 3-(Fluoromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
Uniqueness
3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one is unique due to the presence of the iodomethyl group, which provides distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate for the synthesis of more complex molecules .
Properties
CAS No. |
88976-84-5 |
|---|---|
Molecular Formula |
C4H2F3IN2OS |
Molecular Weight |
310.04 g/mol |
IUPAC Name |
3-(iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C4H2F3IN2OS/c5-4(6,7)2-9-10(1-8)3(11)12-2/h1H2 |
InChI Key |
MLSXBPDARHQXEH-UHFFFAOYSA-N |
Canonical SMILES |
C(N1C(=O)SC(=N1)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




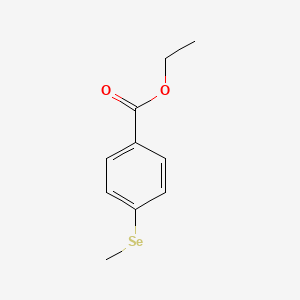
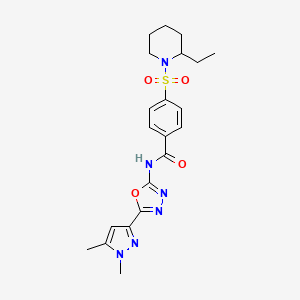

![5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14136027.png)
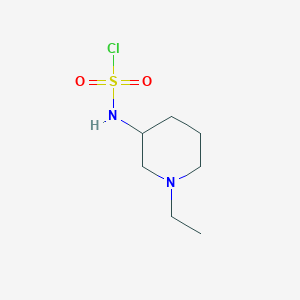
![3-(4-Methylphenyl)benzo[F]quinazoline](/img/structure/B14136048.png)
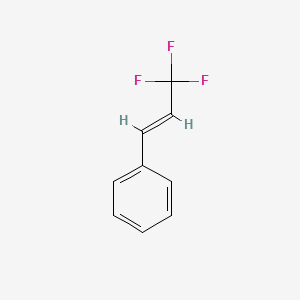
![2-(3-methylpyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B14136054.png)
![[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14136062.png)
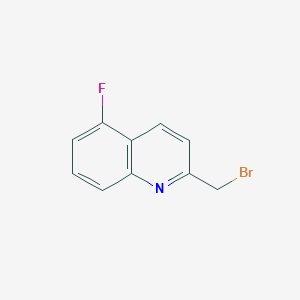
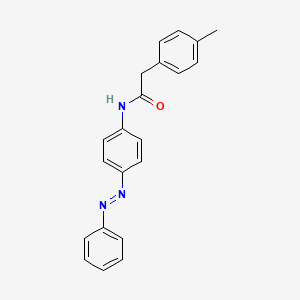
![10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine](/img/structure/B14136083.png)
